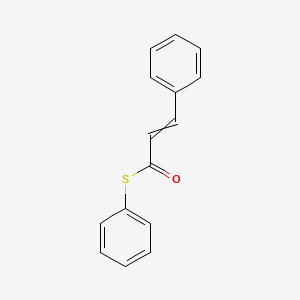

S-phenyl thiocinnamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-phenyl thiocinnamate is a useful research compound. Its molecular formula is C15H12OS and its molecular weight is 240.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

S-phenyl thiocinnamate is utilized as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Michael Addition Reactions : It serves as an electrophile in Michael addition reactions, forming new carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals .

- Organocatalysis : Recent studies highlight its role as a reactive intermediate in organocatalytic processes. The compound can be rearranged into other useful derivatives under mild conditions, showcasing its utility in developing new synthetic methodologies .

Pharmaceutical Applications

The biological activity of this compound has been investigated extensively, revealing its potential as a therapeutic agent:

- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. A study indicated that modifications to the thiocinnamate structure can enhance its efficacy against gram-positive bacteria such as Staphylococcus aureus .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound possesses selective cytotoxicity toward cancer cell lines. The compound's mechanism of action may involve apoptosis induction and disruption of cellular signaling pathways related to cancer progression .

Table 1: Summary of Biological Activities

Materials Science

This compound has also found applications in materials science, particularly in the development of photo-responsive materials:

- Polymer Functionalization : The compound can be grafted onto polymer backbones to create functionalized materials with unique properties. For instance, incorporating this compound into polycarbonate matrices allows for the creation of self-healing materials that respond to UV light, enabling reversible cross-linking and de-cross-linking processes .

Table 2: Properties of Functionalized Polymers

Case Study 1: Antimicrobial Efficacy

A study published in the journal MDPI examined the antimicrobial efficacy of this compound derivatives. The findings suggested that structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria, establishing a correlation between chemical structure and biological activity .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating promising potential for anticancer drug development . The mechanism of action was hypothesized to involve interference with cellular pathways critical for cancer cell survival.

Properties

Molecular Formula |

C15H12OS |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

S-phenyl 3-phenylprop-2-enethioate |

InChI |

InChI=1S/C15H12OS/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H |

InChI Key |

XSLKASMCZXXRNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)SC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.